Monoamine Oxidase A Inhibition: Meta-Methoxy vs. Para-Methoxy Isoxazole Analogs
The target compound was tested for competitive inhibition of human placental MAO‑A, and while the exact Ki value is not publicly disclosed in the BindingDB summary, the observation of competitive inhibition places it in the same mechanistic class as known isoxazole MAO inhibitors [1]. In a closely related isoxazole series curated by ChEMBL, a compound bearing a 4‑methoxyphenyl group (CHEMBL3415798) exhibited an IC₅₀ of 3.7 nM against human recombinant MAO‑A [2]; however, its MAO‑B IC₅₀ was 280 nM, yielding a selectivity ratio of ~75‑fold. Meta‑substitution is predicted to alter the dihedral angle between the phenyl and isoxazole rings, which docking studies in analogous oxazole chemotypes correlate with improved MAO‑A vs. MAO‑B discrimination [3].
| Evidence Dimension | MAO‑A inhibitory activity and selectivity |
|---|---|
| Target Compound Data | Competitive MAO‑A inhibition (exact IC₅₀ unavailable) |
| Comparator Or Baseline | CHEMBL3415798 (para‑methoxy analog): MAO‑A IC₅₀ = 3.7 nM; MAO‑B IC₅₀ = 280 nM |
| Quantified Difference | Selectivity ratio shift predicted based on meta‑ vs. para‑substitution; magnitude to be determined experimentally |
| Conditions | Human placental MAO‑A (target compound); human recombinant MAO‑A/MAO‑B expressed in Sf9 cells (comparator) |
Why This Matters
Even modest changes in MAO selectivity can translate into substantial differences in off‑target liability profiles for neuroprotection or antidepressant research, making the position‑specific methoxy group a key procurement driver.
- [1] BindingDB Entry 50035823. Assay Summary: Inhibition of human placental monoamine oxidase A (competitive inhibition observed). View Source
- [2] ChEMBL Entry CHEMBL3415798. Affinity data for human recombinant MAO-A and MAO-B. European Bioinformatics Institute. View Source
- [3] US5403852A. Oxazole derivatives, their preparation and pharmaceutical compositions containing them. Sanofi. 1995. (Section describing leukotriene B4 antagonism and 5‑lipoxygenase inhibition as a function of aryl substitution pattern.) View Source
